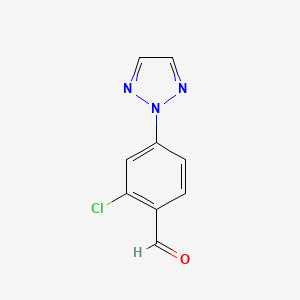
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a 1,2,3-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. For example, an azide derivative can react with an alkyne derivative in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the aromatic ring is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzoic acid.
Reduction: 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to form stable conjugates with biomolecules.
作用机制
The mechanism of action of 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The 1,2,3-triazole ring is known to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-4-(1H-1,2,3-triazol-1-yl)benzaldehyde: Similar structure but with a different position of the triazole ring.
2-Chloro-4-(2H-1,2,4-triazol-2-yl)benzaldehyde: Similar structure but with a different triazole ring.
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the chloro and triazole groups on the benzaldehyde core, which can influence its reactivity and binding properties. The presence of the 1,2,3-triazole ring also imparts distinct chemical and biological characteristics, making it a valuable scaffold in drug discovery and materials science.
属性
分子式 |
C9H6ClN3O |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
2-chloro-4-(triazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-9-5-8(2-1-7(9)6-14)13-11-3-4-12-13/h1-6H |
InChI 键 |
GVGJISQFMSOMOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2N=CC=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


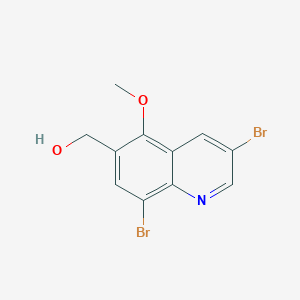
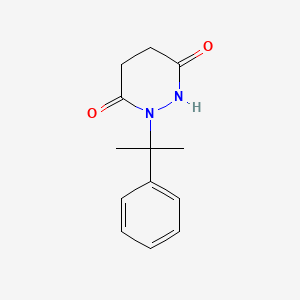
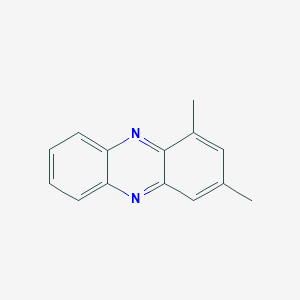
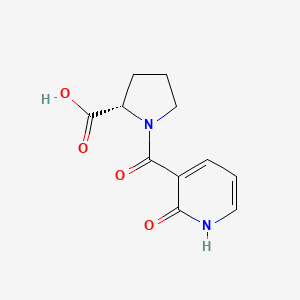
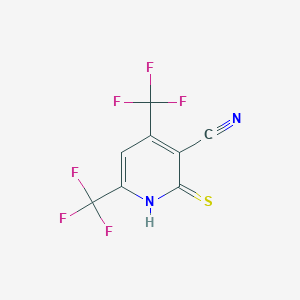

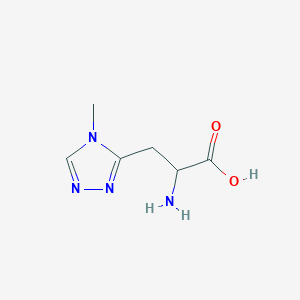
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)
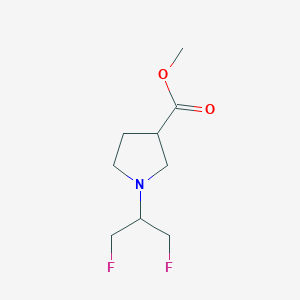
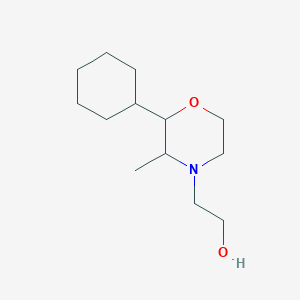
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
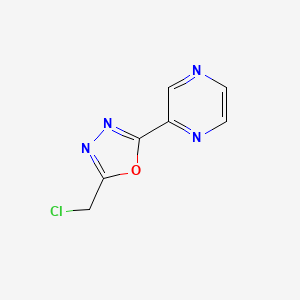
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
